N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine
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Overview
Description
N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[2,3-b]pyrazine core, which is then subjected to spirocyclization with a piperidine derivative The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Conducted in polar aprotic solvents like DMF or acetonitrile (CH3CN) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,4’-piperidine]: Another spiro compound with a simpler structure.
Spiro[indoline-3,4’-piperidine]: Known for its bioactive properties.
Spiro[isoquinoline-4,4’-piperidine]: Studied for its potential therapeutic applications.
Uniqueness
N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4’-piperidine]-3-amine stands out due to its complex structure, which offers unique chemical and biological properties. The presence of the pyrido[2,3-b]pyrazine core and the tert-butyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-tert-butylspiro[1H-pyrido[2,3-b]pyrazine-2,4'-piperidine]-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)20-13-15(6-9-16-10-7-15)19-11-5-4-8-17-12(11)18-13/h4-5,8,16,19H,6-7,9-10H2,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAZTVZXZENHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(C=CC=N2)NC13CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC1=NC2=C(C=CC=N2)NC13CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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